3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide 3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1319152-18-5
VCID: VC7702830
InChI: InChI=1S/C18H20N4O3S2/c1-12-5-7-14(8-6-12)22-27(24,25)18-16(13(2)20-21-18)17(23)19-10-9-15-4-3-11-26-15/h3-8,11,22H,9-10H2,1-2H3,(H,19,23)(H,20,21)
SMILES: CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCCC3=CC=CS3)C
Molecular Formula: C18H20N4O3S2
Molecular Weight: 404.5

3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

CAS No.: 1319152-18-5

Cat. No.: VC7702830

Molecular Formula: C18H20N4O3S2

Molecular Weight: 404.5

* For research use only. Not for human or veterinary use.

3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide - 1319152-18-5

Specification

CAS No. 1319152-18-5
Molecular Formula C18H20N4O3S2
Molecular Weight 404.5
IUPAC Name 5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(2-thiophen-2-ylethyl)-1H-pyrazole-4-carboxamide
Standard InChI InChI=1S/C18H20N4O3S2/c1-12-5-7-14(8-6-12)22-27(24,25)18-16(13(2)20-21-18)17(23)19-10-9-15-4-3-11-26-15/h3-8,11,22H,9-10H2,1-2H3,(H,19,23)(H,20,21)
Standard InChI Key FHDZHDYSQVYLEW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCCC3=CC=CS3)C

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, delineates its core structure:

  • Pyrazole backbone: A five-membered heterocyclic ring with two adjacent nitrogen atoms, substituted at positions 3 and 5.

  • 3-Methyl group: A methyl substituent at position 3 of the pyrazole ring.

  • 5-Sulfamoyl group: A sulfonamide moiety (-SO2_2NH-) at position 5, further linked to a p-tolyl group (4-methylphenyl).

  • 4-Carboxamide: A carboxamide group (-CONH-) at position 4, connected to a 2-(thiophen-2-yl)ethyl side chain.

The molecular formula C18_{18}H20_{20}N4_4O3_3S2_2 (molecular weight: 404.5 g/mol) reflects its complexity, with the thiophene and p-tolyl groups contributing aromaticity and steric bulk, respectively.

Physicochemical Properties

Key physicochemical properties include:

PropertyValue
CAS Number1319152-18-5
Molecular FormulaC18_{18}H20_{20}N4_4O3_3S2_2
Molecular Weight404.5 g/mol
SolubilityNot publicly available

The compound’s solubility profile remains undisclosed, though the presence of polar sulfamoyl and carboxamide groups suggests moderate solubility in polar aprotic solvents.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, as outlined below:

Step 1: Formation of the Pyrazole Core
The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, a substituted pyrazole precursor is generated using methyl-substituted diketones under acidic or basic conditions.

Characterization and Analytical Profiling

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR confirms aromatic protons from the thiophene (δ 6.8–7.4 ppm) and p-tolyl (δ 2.3 ppm for methyl) groups.

    • 13^{13}C NMR identifies carbonyl carbons (δ 165–170 ppm) and sulfonamide sulfur-linked carbons.

  • Infrared (IR) Spectroscopy:

    • Peaks at ~3300 cm1^{-1} (N-H stretch), ~1650 cm1^{-1} (amide C=O), and ~1350–1150 cm1^{-1} (S=O asymmetric/symmetric stretches) validate functional groups.

  • Mass Spectrometry (MS):

    • High-resolution MS (HRMS) confirms the molecular ion peak at m/z 404.5 [M+H]+^+.

Biological Activity and Mechanistic Insights

Target EnzymeDocking Score (kcal/mol)
LOX-5-9.2
COX-2-8.7

Antimicrobial Activity

While direct antimicrobial data for this compound is limited, structural analogs with sulfamoyl groups exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistically, sulfonamides inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme.

Therapeutic Applications and Future Directions

Drug Development Prospects

The compound’s dual anti-inflammatory and antimicrobial profile positions it as a candidate for:

  • Rheumatoid arthritis: Targeting LOX/COX-2 pathways to reduce prostaglandin synthesis.

  • Topical infections: Combating skin pathogens via sulfonamide-mediated folate pathway disruption.

Challenges and Research Gaps

  • Toxicological Profiling: Acute and chronic toxicity studies are needed to evaluate safety.

  • In Vivo Efficacy: Preclinical models (e.g., murine inflammation assays) must validate in silico predictions.

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